An In-Depth Technical Guide to 5-Chloroquinaldine for Medicinal Chemistry and Drug Discovery
An In-Depth Technical Guide to 5-Chloroquinaldine for Medicinal Chemistry and Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 5-Chloroquinaldine (CAS No: 4964-69-6), a key heterocyclic building block.
Introduction: The Significance of the Quinaldine Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological targets. Within this class, quinaldine (2-methylquinoline) and its derivatives are of particular interest. The methyl group at the 2-position provides a crucial handle for further chemical modification, making these compounds versatile starting materials for the synthesis of more complex molecular architectures.
This guide focuses on 5-Chloroquinaldine, a chlorinated derivative of quinaldine. The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile, making 5-Chloroquinaldine a valuable building block in the design of novel therapeutic agents. This document provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, potential applications in drug development, and essential safety and handling information.
Physicochemical and Spectral Properties of 5-Chloroquinaldine
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. This section details the key characteristics of 5-Chloroquinaldine.
General Properties
| Property | Value | Source |
| CAS Number | 4964-69-6 | [1][2][3] |
| Chemical Name | 5-Chloro-2-methylquinoline | [1][2][3] |
| Synonyms | 5-Chloroquinaldine | [2] |
| Molecular Formula | C₁₀H₈ClN | [1][3] |
| Molecular Weight | 177.63 g/mol | [1][3] |
| Appearance | Not explicitly stated in search results, but related compounds are often solids. | |
| Melting Point | Data not available in search results. | |
| Boiling Point | Data not available in search results. | |
| Solubility | Data not available in search results, but likely soluble in common organic solvents. |
Spectral Data
While specific, detailed spectra for 5-Chloroquinaldine were not found in the provided search results, supplier websites indicate that spectral data such as NMR, HPLC, and LC-MS are available upon request[4][5]. The following provides an expected profile based on the structure and data for analogous compounds.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methyl group. The chlorine substituent at the 5-position will influence the chemical shifts of the adjacent aromatic protons, causing them to appear at different frequencies compared to unsubstituted quinaldine.
-
¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C5) will experience a downfield shift due to the electronegativity of the halogen. The chemical shifts of the other carbons in the benzene ring will also be affected by the chloro substituent.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloroquinaldine is expected to exhibit characteristic absorption bands for:
-
C-H stretching of the aromatic and methyl groups.
-
C=C and C=N stretching vibrations within the quinoline ring.
-
C-Cl stretching vibration.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 5-Chloroquinaldine. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the quinoline ring.
Synthesis of 5-Chloroquinaldine
The synthesis of quinolines is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. The most common methods for the synthesis of 5-Chloroquinaldine involve the reaction of 3-chloroaniline with an appropriate three-carbon building block, typically through the Doebner-von Miller or Skraup reactions[6][1][7].
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds[6]. For the synthesis of 5-Chloroquinaldine, 3-chloroaniline is reacted with an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, in the presence of an acid catalyst.
Conceptual Workflow for Doebner-von Miller Synthesis:
Caption: Doebner-von Miller synthesis of 5-Chloroquinaldine.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
A detailed, verified protocol for the synthesis of 5-Chloroquinaldine was not found in the provided search results. However, based on the general principles of the Doebner-von Miller reaction, a plausible procedure would involve the slow addition of crotonaldehyde to a solution of 3-chloroaniline in an acidic medium (e.g., concentrated hydrochloric acid or sulfuric acid) with heating. An oxidizing agent may be added to facilitate the final aromatization step. The reaction mixture would then be worked up by neutralization and extraction, followed by purification, likely through distillation or chromatography, to isolate the 5-Chloroquinaldine product. It is important to note that this reaction can also produce the isomeric 7-chloroquinaldine, and separation of the isomers may be necessary.
Skraup Synthesis
The Skraup synthesis is another classic method for quinoline synthesis, which utilizes glycerol, an aniline, and an oxidizing agent in the presence of sulfuric acid[7][8]. The glycerol is first dehydrated to acrolein, which then reacts with the aniline.
Conceptual Workflow for Skraup Synthesis:
Caption: Skraup synthesis of 5-Chloroquinaldine.
Detailed Experimental Protocol (Hypothetical, based on related syntheses):
Applications in Drug Development
The quinoline nucleus is a cornerstone in the development of a wide range of therapeutic agents. The introduction of a chloro substituent can enhance the biological activity of these molecules. While specific drug development programs centered on 5-Chloroquinaldine are not detailed in the provided search results, the broader class of chloro-substituted quinolines has shown significant promise in various therapeutic areas.
As a Versatile Intermediate
5-Chloroquinaldine serves as a valuable intermediate for the synthesis of more complex molecules. The methyl group at the 2-position can be functionalized through various reactions, such as condensation with aldehydes, allowing for the extension of the molecular scaffold. The chloro group at the 5-position can also be a site for further modification, for example, through nucleophilic aromatic substitution reactions, or it can be retained to influence the overall properties of the final compound.
Potential Biological Activities
Derivatives of chloro-substituted quinolines have been investigated for a range of biological activities:
-
Antimicrobial and Antifungal Activity: Quinoline derivatives are known to possess antibacterial and antifungal properties[9]. The presence of a chloro group can enhance this activity.
-
Anticancer Activity: Many quinoline-based compounds have been evaluated as potential anticancer agents. For instance, derivatives of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline have shown cytotoxicity against colorectal cancer cells[2][10].
-
Antitubercular Activity: Cloxyquin (5-chloroquinolin-8-ol), a related compound, has demonstrated good in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains[11][12].
The exploration of 5-Chloroquinaldine as a scaffold for the development of new drugs in these and other therapeutic areas is an active area of research.
Safety, Handling, and Toxicology
Working with any chemical requires a thorough understanding of its potential hazards and the implementation of appropriate safety precautions.
Hazard Identification
Based on the safety data for the related compound 5-chloroquinoline, 5-Chloroquinaldine should be handled with care. Potential hazards include:
-
Skin Irritation: May cause skin irritation upon contact[13][14].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[13][14].
Recommended Handling Procedures
When handling 5-Chloroquinaldine in a laboratory setting, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Toxicology
Specific toxicological data for 5-Chloroquinaldine, such as LD50 values, were not available in the provided search results. However, some studies have investigated the genotoxicity of methylquinolines. It has been noted that the position of substituents on the quinoline ring can influence its mutagenic potential[15][16][17]. Researchers should treat 5-Chloroquinaldine as a potentially hazardous substance and handle it accordingly until more specific toxicological data becomes available.
Conclusion
5-Chloroquinaldine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, primarily through established methods like the Doebner-von Miller and Skraup reactions, provides access to a scaffold that can be further elaborated into a diverse range of complex molecules. The presence of the chloro and methyl substituents offers opportunities to fine-tune the physicochemical and pharmacological properties of its derivatives. While further research is needed to fully elucidate its biological activities and toxicological profile, the existing knowledge on related quinoline compounds suggests that 5-Chloroquinaldine will continue to be a relevant and important tool for scientists working to develop new and effective therapeutic agents.
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